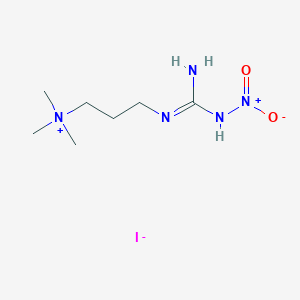
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly referred to as NBDI. This compound has been found to have a variety of applications in biological and chemical research due to its unique properties.
Wirkmechanismus
The mechanism of action of NBDI involves its interaction with anionic lipids in cell membranes. The compound has a positively charged quaternary ammonium group that interacts with the negatively charged phosphate groups on anionic lipids. This interaction leads to the insertion of NBDI into the lipid bilayer, where it can be used to study the properties of the membrane.
Biochemical and Physiological Effects
NBDI has been found to have minimal biochemical and physiological effects on cells. It does not appear to be toxic to cells, and it does not alter the properties of cell membranes significantly. This makes it an ideal probe for studying the properties of cell membranes without interfering with their normal function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBDI is its high sensitivity. It can detect the presence of anionic lipids at very low concentrations, making it a valuable tool for studying biological systems. Additionally, NBDI is relatively easy to use and can be incorporated into a variety of experimental protocols.
However, there are also some limitations to using NBDI. One limitation is that it can only be used to study anionic lipids. This means that it is not suitable for studying the properties of other types of lipids or proteins. Additionally, the use of NBDI requires specialized equipment and expertise, which can make it difficult to use for some researchers.
Zukünftige Richtungen
There are several future directions for research involving NBDI. One area of research is the development of new fluorescent probes that can be used to study other types of lipids and proteins. Additionally, there is a need for new techniques for studying the properties of cell membranes, which could be facilitated by the development of new probes like NBDI.
Another future direction for research involving NBDI is the development of new applications for this compound. For example, it may be possible to use NBDI to study the properties of other types of biological membranes, such as mitochondrial membranes or bacterial membranes. Additionally, NBDI may be useful for studying the interaction between lipids and other types of molecules, such as drugs or toxins.
Conclusion
In conclusion, Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a valuable tool for scientific research. It can be used to study the properties of anionic lipids in cell membranes and has a variety of applications in biological and chemical research. While there are some limitations to using NBDI, it remains an important tool for studying the properties of cell membranes and has the potential for future applications in research.
Synthesemethoden
The synthesis of NBDI involves the reaction of 3-nitroguanidine with propyl iodide in the presence of trimethylamine. The reaction leads to the formation of the quaternary ammonium salt, NBDI. The yield of this reaction is typically high, and the compound can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
NBDI has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of certain molecules in biological systems. Specifically, NBDI has been used to detect the presence of anionic lipids in cell membranes. This compound has also been used to study the interaction between proteins and lipids in biological systems.
Eigenschaften
CAS-Nummer |
101710-60-5 |
|---|---|
Molekularformel |
C7H18IN5O2 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H18N5O2.HI/c1-12(2,3)6-4-5-9-7(8)10-11(13)14;/h4-6H2,1-3H3,(H3,8,9,10);1H/q+1;/p-1 |
InChI-Schlüssel |
DSUQYGWLXGSJPZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
Synonyme |
3-[(amino-nitramido-methylidene)amino]propyl-trimethyl-azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



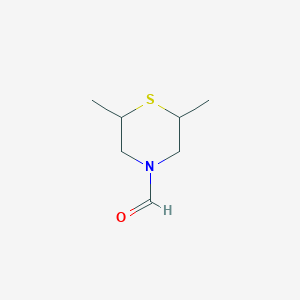
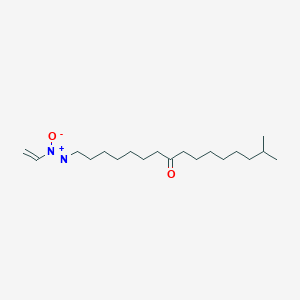

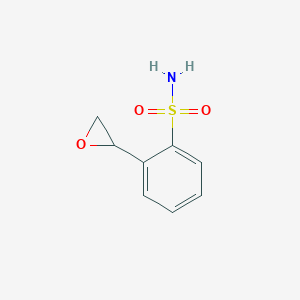

![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)
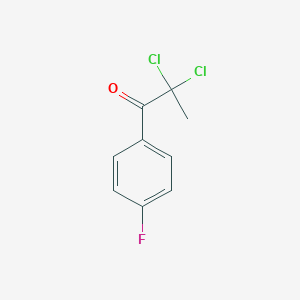
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
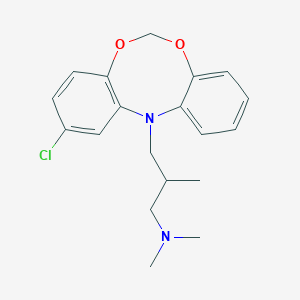




![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)